molecular formula C17H11Cl2N3O2S B4265735 N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B4265735
M. Wt: 392.3 g/mol
InChI Key: SEXPKGYAPHNYRE-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, dichlorophenyl group, thienyl ring, and an isoxazolecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of DMF/KOH to form an intermediate salt. This intermediate then reacts with α-halogenated reagents such as ethylchloroacetate or α-bromoethylpropionate to yield the desired product .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants to ensure efficient synthesis.

Chemical Reactions Analysis

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, DMSO, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S/c1-8-15(9(2)24-22-8)16(23)21-17-12(6-20)13(7-25-17)11-4-3-10(18)5-14(11)19/h3-5,7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXPKGYAPHNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

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